molecular formula C17H17N3O4S B2937871 methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate CAS No. 1022580-81-9

methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate

Cat. No.: B2937871
CAS No.: 1022580-81-9
M. Wt: 359.4
InChI Key: PPOXBUKRUJAWNE-UHFFFAOYSA-N
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Description

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate (CAS 1022580-81-9) is a benzoate ester derivative featuring a thiosemicarbazide functional group. Its molecular formula is C₁₇H₁₇N₃O₄S, with a molar mass of 359.4 g/mol . This compound is structurally characterized by a central benzoate ester backbone substituted with a methoxy-linked carbamoyl-thiosemicarbazide chain terminated by a phenyl group. Its primary applications are in synthetic chemistry and pharmaceutical research, though specific biological or industrial uses remain undercharacterized in available literature.

Properties

IUPAC Name

methyl 4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-23-16(22)12-7-9-14(10-8-12)24-11-15(21)19-20-17(25)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXBUKRUJAWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylcarbamothioyl group. The final step involves the reaction with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate is a complex organic compound with a unique structure including a benzoate ester, a phenylcarbamothioyl group, and a methoxy group.

Basic Information

  • Product Name: this compound
  • CAS: 1022580-81-9
  • Molecular Formula: C17H17N3O4S
  • Molecular Weight: 359.4
  • Synonyms: this compound, METHYL 4-(PHENYLAMINO)-1-(2-ACETOXYBENZOATE)THIOSEMICARBAZIDE, Benzoic acid, 4-[2-oxo-2-[2-[(phenylamino)thioxomethyl]hydrazinyl]ethoxy]-, methyl ester

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is being done to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The phenylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzoate ester core but differ in substituents, influencing their physicochemical properties, stability, and toxicity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Stability/Toxicity Profile
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate (Target) C₁₇H₁₇N₃O₄S 359.4 Thiosemicarbazide, benzoate ester Limited data; presumed stable under normal conditions. Toxicity uncharacterized.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) C₁₈H₁₅N₃O₄S 369.4 Thiadiazole, phenylcarbamoyl Stable under normal conditions; releases toxic fumes upon combustion. Acute toxicity (Category 4: oral, dermal, inhalation) .
Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate C₁₁H₁₄N₂O₄ 238.24 Methylcarbamoyl, amino No stability/toxicity data reported. Primarily used in pharmaceutical R&D.
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 Phenacyl bromide derivative, bromophenyl Used in photo-removable protecting groups; no toxicity data available.

Key Observations

Structural Complexity and Functional Groups: The target compound incorporates a thiosemicarbazide group, which distinguishes it from analogs like LS-03205 (thiadiazole ring) and methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate (simpler carbamoyl-amino substitution) . The thiadiazole in LS-03205 may enhance thermal stability but introduces acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

Physicochemical Properties: Melting Points: Limited data exist for the target compound, but LS-03205’s analog (compound 4i in ) has a melting point of 217.5–220°C, suggesting higher thermal stability compared to simpler benzoates . Solubility: No solubility data are reported for the target compound, whereas LS-03205’s safety data sheet highlights incompatibility with strong acids/bases, implying polar organic solvent compatibility .

Toxicity and Handling :

  • LS-03205 requires stringent safety protocols (respiratory protection, gloves) due to acute toxicity , whereas the target compound’s hazards remain unclassified.
  • Both compounds lack environmental hazard data (e.g., biodegradability, aquatic toxicity) .

LS-03205 is explicitly labeled for R&D use only, aligning with its thiadiazole moiety’s role in medicinal chemistry .

Biological Activity

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : 359.40 g/mol
  • CAS Number : 1022580-81-9

The compound features a benzoate ester, a phenylcarbamothioyl group, and a methoxy group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The phenylcarbamothioyl moiety may inhibit certain enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates activity of specific enzymes

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections.
  • Anticancer Research :
    • In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death .
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed competitive inhibition with IC50 values indicating effective concentrations for therapeutic applications .

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